

# Liver Enzyme Elevations with Conteltinib: Incidence and Severity

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## Compound Focus: Conteltinib

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The following table summarizes the key safety findings related to liver enzyme elevations from a Phase 1 clinical trial of **Conteltinib** in patients with advanced ALK-positive NSCLC [1].

Parameter	Incidence
Patients with any Treatment-Related Adverse Event (TRAE)	90.6% (58 of 64 patients)
Patients with Grade $\geq 3$ TRAEs	14.1% (9 of 64 patients)
Most Common TRAEs	
• Diarrhea	71.9% (46 patients)
• Elevated Serum Creatinine	45.3% (29 patients)
• Elevated Aspartate Aminotransferase (AST)	39.1% (25 patients)
• Nausea	37.5% (24 patients)

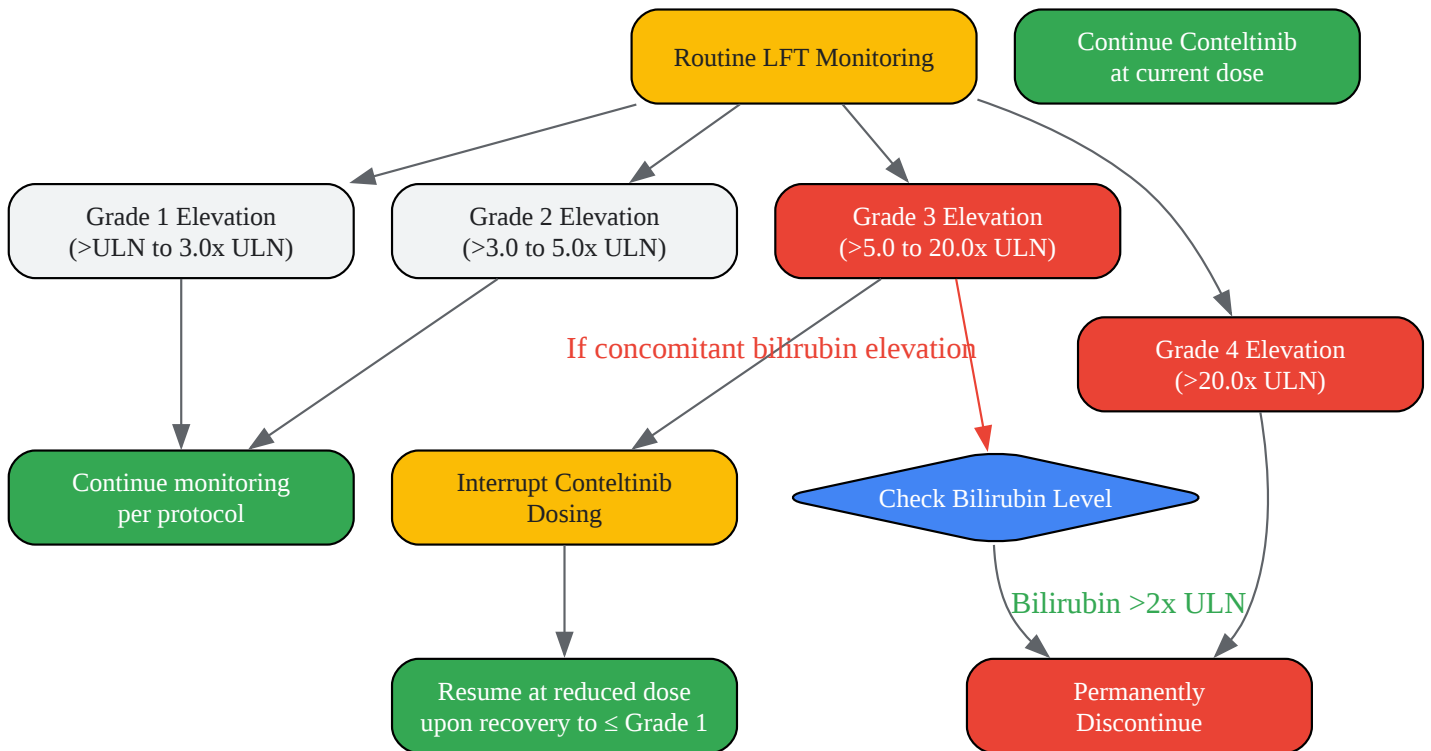
## Recommended Monitoring & Management Protocol

Consistent monitoring is crucial for patient safety. Here is a suggested protocol based on clinical practice for kinase inhibitors:

- **Baseline Assessment:** Conduct complete liver function tests (LFTs)—including ALT, AST, Alkaline Phosphatase, and Total Bilirubin—before initiating treatment.
- **Ongoing Monitoring:** Repeat LFTs every two weeks for the first month, then monthly thereafter, or as clinically indicated.
- **Dosage Information:** The recommended Phase 2 dose was established as **600 mg once daily (QD)** for ALK TKI-naïve patients and **300 mg twice daily (BID)** for patients previously treated with Crizotinib [1].

## Troubleshooting Guide: Managing Liver Enzyme Elevations

For a clear and immediate action plan, follow the workflow below. This diagram outlines the steps for managing elevated liver enzymes (transaminases) based on the Common Terminology Criteria for Adverse Events (CTCAE) grading.



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## Frequently Asked Questions (FAQs)

**Q1: How do Conteltinib's liver safety profile and potency compare with other ALK inhibitors?** A1: The available data is from a single-arm Phase 1 trial, so direct comparisons are not possible. However, the study concluded that **Conteltinib** had a **manageable safety profile** [1]. Preclinically, it is about **10-fold more potent than Crizotinib** against ALK and can inhibit various Crizotinib-resistant mutations [1].

**Q2: What is the potential mechanism behind kinase inhibitor-induced hepatotoxicity?** A2: The exact mechanism can be multi-faceted, including [2]:

- **Off-target effects:** Inhibition of unintended kinases essential for hepatocyte function.
- **Metabolic activation:** Production of toxic or immunogenic intermediates during the drug's metabolism (often via the CYP3A4 pathway).
- **Idiosyncratic reactions:** Unpredictable immune-mediated responses.

**Q3: Are there any specific patient factors that increase the risk of liver injury?** A3: Yes. It is critical to [2]:

- **Screen for HBV:** Test for HBsAg and anti-HBc before treatment initiation, as kinase inhibitors can cause hepatitis B virus reactivation (HBVr).
- **Assess Liver Function:** Carefully evaluate patients with pre-existing liver conditions.
- **Review Concomitant Medications:** Be aware of other hepatotoxic drugs the patient may be taking.

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## References

1. Conteltinib (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]

2. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors ... [pmc.ncbi.nlm.nih.gov]

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